molecular formula C42H51N4O10P B232751 Concanamycin E CAS No. 144450-35-1

Concanamycin E

Número de catálogo B232751
Número CAS: 144450-35-1
Peso molecular: 838 g/mol
Clave InChI: NNJUTDASDBXCIX-KYPZQYTFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Concanamycin E is a naturally occurring macrolide antibiotic that belongs to the family of plecomacrolides. It was first isolated from Streptomyces bacteria in 1991 and has since been extensively studied for its potent biological activities. Concanamycin E has become an essential tool in scientific research due to its unique structural features and mechanism of action.

Aplicaciones Científicas De Investigación

Antimalarial Activity

Concanamycin A, closely related to Concanamycin E, demonstrates notable antimalarial properties. It inhibits the growth of Plasmodium falciparum, a parasite responsible for malaria, and shows an additive effect when combined with the antimalarial drug pyronaridine (Auparakkitanon & Wilairat, 2006).

Biosynthesis and Potential Osteoporosis Treatment

The biosynthesis of Concanamycin A involves complex genetic pathways in Streptomyces neyagawaensis. This process is crucial for exploring its potential as a treatment for osteoporosis, given its potent inhibition of vacuolar (V-type) ATPase which is implicated in osteoclast-mediated bone resorption (Haydock et al., 2005).

Antiherpetic Properties

Concanamycins exhibit significant inhibition of herpes simplex virus replication. These compounds block the virus's penetration into host cells and suppress the release of progeny viruses, highlighting their potential as antiherpetic agents (Hayashi et al., 2001).

Impact on Intracellular Protein Trafficking

Concanamycin A affects intracellular protein trafficking in plant cells by causing vacuolation of the Golgi apparatus. This provides insights into cellular mechanisms and potential applications in plant biology or pharmacology (Robinson et al., 2004).

Inhibition of Vacuolar-type H(+)-ATPase

Synthetic analogues of Concanamycins, retaining the core inhibitory action against vacuolar-type H(+)-ATPase, have been developed. These compounds also induce apoptosis in cancer cells, broadening the scope of Concanamycin E's applications in cancer research (Yoshimoto et al., 2002).

Interaction with Proteolipid Subunits

Studies on the binding affinity of Concanamycin to the proteolipid subunit of the vacuolar H(+)-ATPase membrane domain reveal critical insights into its mechanism of action, particularly in inhibiting eukaryotic acid pumps (Whyteside et al., 2005).

Role in Inducing Apoptosis in B Cells

Concanamycin A, as a vacuolar type H+-ATPase inhibitor, has been found to induce DNA fragmentation and apoptosis in B cell hybridoma, highlighting its potential application in immunology and cancer research (Hashimoto et al., 2001).

Enhancement of Immune Clearance of HIV-Infected Cells

Concanamycin A has been identified to counteract HIV-1 Nef protein, thereby enhancing the immune clearance of HIV-infected cells by cytotoxic T lymphocytes. This discovery opens new avenues for HIV treatment research (Painter et al., 2020).

Propiedades

Número CAS

144450-35-1

Nombre del producto

Concanamycin E

Fórmula molecular

C42H51N4O10P

Peso molecular

838 g/mol

Nombre IUPAC

[6-[2-[4-[(4E,6E,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate

InChI

InChI=1S/C44H71NO14/c1-12-14-34-27(6)37(56-38-21-33(48)41(30(9)55-38)58-43(45)51)22-44(52,59-34)29(8)39(49)28(7)40-35(53-10)16-13-15-23(2)17-25(4)31(46)20-32(47)26(5)18-24(3)19-36(54-11)42(50)57-40/h12-16,18-19,25-35,37-41,46-49,52H,17,20-22H2,1-11H3,(H2,45,51)/b14-12+,16-13+,23-15+,24-18+,36-19-

Clave InChI

NNJUTDASDBXCIX-KYPZQYTFSA-N

SMILES isomérico

C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C/C=C(/CC(C(CC(C(/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)O)C)\C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

SMILES canónico

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

Sinónimos

concanamycin E

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Concanamycin E
Reactant of Route 2
Concanamycin E
Reactant of Route 3
Concanamycin E
Reactant of Route 4
Concanamycin E
Reactant of Route 5
Concanamycin E
Reactant of Route 6
Concanamycin E

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.